3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(4-Chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-chlorobenzenesulfonyl group at position 3 and a 4-isopropylphenylamine moiety at position 4. Its molecular formula is C24H20ClN5O2S (MW: 477.97 g/mol) . This compound belongs to a broader class of triazoloquinazolines, which are studied for their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15(2)16-7-11-18(12-8-16)26-22-20-5-3-4-6-21(20)30-23(27-22)24(28-29-30)33(31,32)19-13-9-17(25)10-14-19/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTZMLCJRFKQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core, which is then functionalized with the appropriate substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing sulfonamide and quinazoline structures exhibit significant anticancer properties. The presence of the 4-chlorobenzenesulfonyl group enhances interaction with biological targets involved in cancer cell proliferation and survival. For instance:
- A study demonstrated that derivatives of sulfonamides showed activity against various cancer cell lines, indicating that modifications in the sulfonamide structure can lead to enhanced potency against specific cancers .
Antiviral Properties
Certain triazole derivatives have been explored for their antiviral activities. The unique structural features of 3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suggest potential efficacy against viral pathogens. Compounds with similar backbones have been shown to inhibit viral replication processes .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example:
- Research on related compounds indicates that quinazoline derivatives can inhibit key enzymes in cancer metabolism and growth signaling pathways . This suggests that the target compound could be evaluated for similar enzyme-inhibitory activities.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions that include:
- Formation of the triazole ring.
- Sulfonation reactions to introduce the chlorobenzenesulfonyl group.
These synthetic pathways are crucial for developing analogs with improved biological activity or specificity.
Case Studies
Several studies highlight the applications of similar compounds:
- Anticancer Efficacy : A study showed that sulfonamide derivatives exhibited significant cytotoxic effects on lung and colon cancer cell lines .
- Antiviral Screening : Compounds from related libraries have been screened against viral targets with promising results .
- Structure-Activity Relationship (SAR) : Investigations into the effects of substituents on the benzenesulfonyl motif revealed that specific modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzenesulfonyl group in the target compound improves electronic stability compared to non-chlorinated analogs (e.g., ).
- Lipophilicity varies significantly with substituents: the isopropyl group (target compound) increases logP compared to methoxy or ethoxy derivatives .
- Steric hindrance from bulky groups (e.g., 3,4-dimethylbenzenesulfonyl in ) may reduce binding affinity but enhance selectivity.
Antimicrobial and Cytotoxic Effects
- Target Compound: Limited direct activity data, but sulfonyl-containing triazoloquinazolines show IC50 values <10 µM against microbial targets (e.g., Mycobacterium tuberculosis) .
- 3-(Benzenesulfonyl)-7-chloro-N-(4-isopropylphenyl)-triazoloquinazolin-5-amine (): Exhibits moderate antifungal activity (MIC: 25 µg/mL against Candida albicans) due to the chloro substituent enhancing membrane disruption .
- 5-Chloro-2-methylsulfonyl-triazoloquinazoline (): Demonstrates cytotoxicity (IC50: 2.1 µM against HeLa cells) via microtubule destabilization, suggesting sulfonyl groups play a role in targeting cellular machinery .
Kinase Inhibition
- N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine (): Inhibits EGFR kinase (IC50: 0.8 µM) through sulfonyl-mediated hydrogen bonding with ATP-binding pockets .
- Target Compound: Predicted to inhibit VEGFR-2 (docking score: -9.2 kcal/mol) due to structural similarity to known kinase inhibitors .
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by the following components:
- Triazole ring : Contributes to its biological activity through interactions with various biological targets.
- Chlorobenzenesulfonyl group : Enhances solubility and may influence binding affinity to target proteins.
- Isopropylphenyl moiety : Potentially increases lipophilicity, aiding in membrane permeability.
The molecular formula is , indicating a complex arrangement of functional groups that can participate in diverse chemical interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Sulfonylation : Introducing the chlorobenzenesulfonyl group through nucleophilic substitution.
- Final Assembly : Coupling with appropriate amines to yield the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through mechanisms such as:
- Inhibition of Pro-inflammatory Cytokines : Studies show that it may reduce levels of TNF-alpha and IL-6 in cell cultures.
- Blocking Enzymatic Pathways : It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cell lines.
- Cell Cycle Arrest : Research indicates it may cause G1 phase arrest in certain cancer cells.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes involved in inflammatory processes.
- Receptor Modulation : Potential binding to specific receptors involved in pain and inflammation pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to improve yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:
- Precursor preparation : Start with anthranilic acid derivatives to form the quinazoline core, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride .
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine (TEA) to facilitate cyclization. Reaction temperatures should be maintained between 80–100°C to avoid side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and validate purity via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for aryl protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for CHClN: 413.91) .
- X-ray crystallography (if crystalline): For unambiguous confirmation of the triazoloquinazoline fused-ring system and sulfonyl group orientation .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodology : Prioritize:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to triazoloquinazoline-based inhibitors (e.g., IC determination using fluorescence-based assays) .
- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like dihydroorotate dehydrogenase (DHODH) or adenosine receptors. Optimize scoring function parameters (e.g., exhaustiveness = 20) for accurate pose prediction .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro groups) on bioactivity using descriptors like LogP and polar surface area .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay standardization : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays. For example, discrepancies in IC values may arise from membrane permeability differences .
- Meta-analysis : Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to evaluate variability between replicates or assay platforms .
Q. What strategies can mitigate metabolic instability observed in pharmacokinetic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
